7-hexyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.371 . The CAS Number is 377059-39-7 . The MDL number is MFCD02983704 .Mechanism of Action
Target of Action
It is known that similar compounds are often used in the formation of lipid nanoparticles for the delivery of mrna-based vaccines .
Mode of Action
The compound interacts with its targets by forming lipid nanoparticles. These nanoparticles are used to protect delicate mRNA molecules and shuttle them into cells without the immune system destroying them first . The nanoparticles enter the cells by triggering receptor-mediated endocytosis .
Biochemical Pathways
The compound affects the biochemical pathways related to mRNA delivery and protein synthesis. It forms part of the drug delivery system for mRNA-based vaccines .
Pharmacokinetics
It is known that similar compounds are used in the formation of lipid nanoparticles, which can improve the bioavailability of mrna-based vaccines .
Result of Action
The result of the compound’s action is the successful delivery of mRNA into cells, which can then be translated into proteins. This is particularly important in the context of mRNA-based vaccines .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH level can affect the charge of the compound, which in turn can influence its ability to bind to the negatively charged backbone of mRNA . Other factors, such as temperature and the presence of other molecules, can also potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
7-hexyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-3-4-5-6-8-19-10-11(16-13(19)15-7-9-20)18(2)14(22)17-12(10)21/h20H,3-9H2,1-2H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNFGSHXNPCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
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